1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine
Overview
Description
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine is a compound that features a piperazine ring substituted with a 3,5-dimethyl-4-isoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine typically involves the formation of the isoxazole ring followed by its attachment to the piperazine moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the isoxazole ring, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
Cloxacillin: An antibiotic with an isoxazole ring.
Dicloxacillin: Another antibiotic with a similar structure.
Flucloxacillin: A beta-lactamase-resistant antibiotic.
Uniqueness
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the isoxazole ring with the piperazine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-11(10(2)15-12-9)8-14-6-4-13(3)5-7-14/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJCWSEFYIRLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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